5-Bromo-2-(tert-butoxy)pyridine
Overview
Description
5-Bromo-2-(tert-butoxy)pyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a tert-butoxy group is substituted at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butoxy)pyridine typically involves the bromination of 2-(tert-butoxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-(tert-butoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)pyridine in chemical reactions involves the activation of the bromine atom or the tert-butoxy group, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tert-butoxy)pyridine
- 5-Bromo-2-(tert-butoxy)benzene
- 2-(tert-Butoxy)-5-chloropyridine
Uniqueness
5-Bromo-2-(tert-butoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the bromine atom and the tert-butoxy group allows for versatile chemical transformations .
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAAFGYJWKOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479839 | |
Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850495-91-9 | |
Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(tert-butoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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